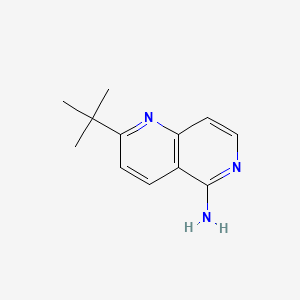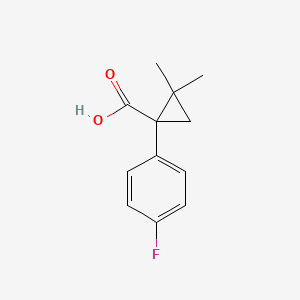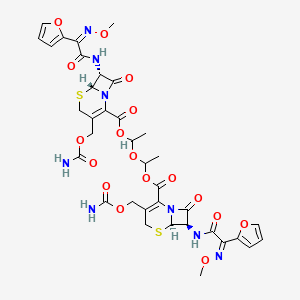
2-Tert-butyl-1,6-naphthyridin-5-amine
Descripción general
Descripción
2-Tert-butyl-1,6-naphthyridin-5-amine is a nitrogen-containing heterocyclic compound with the following chemical formula: C₁₂H₁₅N₃ . It belongs to the class of 1,6-naphthyridines, which have garnered significant interest due to their diverse biological applications. These applications span fields such as medicinal chemistry, diagnostics, agriculture, and industrial processes .
Synthesis Analysis
Several synthetic strategies have been explored to obtain 1,6-naphthyridines. For instance, Bahadur et al. reported a facile and one-pot domino sequential reaction to construct dibenzo-fused 1,6-naphthyridines using palladium as a catalyst. The synthesis involved the condensation of aldehydes with various amines, followed by reduction to yield the required precursor .
Another synthetic route involves chloronitropyridine reacting with tributyl (1-ethoxyvinyl)tin, leading to the formation of the 1,5-naphthyridine ring .
Molecular Structure Analysis
The molecular structure of This compound consists of a fused-ring system resulting from the fusion of two pyridine rings through adjacent carbon atoms. Notably, it can be considered the naphthalene analog of pyridine, with one nitrogen atom in each ring .
Physical And Chemical Properties Analysis
Propiedades
IUPAC Name |
2-tert-butyl-1,6-naphthyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)10-5-4-8-9(15-10)6-7-14-11(8)13/h4-7H,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDJMDDTINTVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=C1)C(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)
![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)


![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)
![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)



